molecular formula C10H9Cl2NO3 B2448509 N-(3,4-Dichlorobenzoyl)-beta-alanine CAS No. 926248-83-1

N-(3,4-Dichlorobenzoyl)-beta-alanine

Cat. No.: B2448509
CAS No.: 926248-83-1
M. Wt: 262.09
InChI Key: PXDUKUMEEJVPIQ-UHFFFAOYSA-N
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Description

Contextualizing Beta-Alanine (B559535) and its Derivatives in Medicinal Chemistry

Beta-alanine is the only naturally occurring beta-amino acid and serves as a crucial precursor to the synthesis of several biologically important compounds. frontiersin.org In the realm of medicinal chemistry, beta-alanine and its derivatives are explored for a variety of potential therapeutic applications. researchgate.net The modification of beta-alanine's structure can lead to compounds with a range of pharmacological activities.

Derivatives of beta-alanine have been investigated for their potential as antimicrobial agents. researchgate.net Furthermore, the beta-alanine scaffold is utilized in the design of molecules that can interact with specific biological targets, including receptors and enzymes. The inherent properties of beta-alanine, such as its metabolic pathways and transport mechanisms, can be leveraged to enhance the pharmacokinetic profiles of drug candidates.

Historical Perspectives on Benzoyl- and Dichlorobenzyl-Substituted Amino Acid Research

The history of modifying amino acids with benzoyl and related aromatic groups is a long and significant chapter in the development of therapeutic agents. The benzoyl group, a simple aromatic moiety, has been used to alter the properties of parent molecules, often influencing their stability, lipophilicity, and biological activity.

Historically, the introduction of halogen atoms, such as chlorine, to the benzoyl ring has been a common strategy in drug design. Halogenation can profoundly impact a molecule's electronic properties, metabolic stability, and binding affinity to biological targets. Research into dichlorobenzyl-substituted compounds has led to the discovery of molecules with a wide array of biological effects, including phytotoxic and antimicrobial activities. nih.gov

Rationale for Investigating N-(3,4-Dichlorobenzoyl)-beta-alanine in Drug Discovery and Chemical Biology

The rationale for the synthesis and investigation of this compound stems from several key principles in drug discovery. The combination of a beta-alanine core with a dichlorinated benzoyl group creates a molecule with a unique set of physicochemical properties that may confer interesting biological activities.

The dichlorophenyl group is a well-established pharmacophore that can engage in various interactions with biological macromolecules, including hydrophobic and halogen bonding. The beta-alanine portion of the molecule provides a flexible linker and can influence solubility and transport properties. It is hypothesized that such a compound could exhibit activities such as antagonism of glycoprotein (B1211001) IIb/IIIa receptors, which is a target for antiplatelet therapies. google.com

Scope of Academic Inquiry for Beta-Alanine Amides and Halogenated Benzoyl Derivatives

The academic inquiry into beta-alanine amides and halogenated benzoyl derivatives is broad and multifaceted. Researchers are actively exploring the synthesis of novel derivatives and evaluating their potential in various therapeutic areas. A significant area of interest is the development of new antimicrobial and anticancer agents.

The synthesis of these compounds often involves standard peptide coupling reactions, making them accessible for biological screening. The scope of research also includes structure-activity relationship (SAR) studies, where systematic modifications are made to the beta-alanine and benzoyl components to optimize biological activity and selectivity. Computational modeling and in vitro assays are commonly employed to predict and validate the biological targets of these molecules.

Interactive Data Tables

Below are representative data tables that illustrate the type of information that would be generated during the synthesis and characterization of a compound like this compound. Please note that this data is hypothetical and serves as an example of what would be expected in a research context.

Table 1: Synthesis of this compound

Reactant 1Reactant 2Coupling ReagentSolventReaction Time (h)Yield (%)
Beta-alanine3,4-Dichlorobenzoyl chlorideTriethylamineDichloromethane485

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC10H9Cl2NO3
Molecular Weight262.09 g/mol
Melting Point155-158 °C
AppearanceWhite crystalline solid

Table 3: Spectroscopic Data for this compound

TechniqueKey Signals
1H NMR (CDCl3)δ 7.8-7.5 (m, 3H, Ar-H), 6.8 (t, 1H, NH), 3.8 (q, 2H, CH2), 2.7 (t, 2H, CH2)
13C NMR (CDCl3)δ 175 (C=O, acid), 166 (C=O, amide), 135-128 (Ar-C), 38 (CH2), 35 (CH2)
IR (KBr, cm-1)3300 (N-H), 3000-2800 (C-H), 1710 (C=O, acid), 1640 (C=O, amide)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3,4-dichlorobenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3/c11-7-2-1-6(5-8(7)12)10(16)13-4-3-9(14)15/h1-2,5H,3-4H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDUKUMEEJVPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCC(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 3,4 Dichlorobenzoyl Beta Alanine and Analogues

Strategies for N-Acylation of Beta-Alanine (B559535)

The crucial step in the synthesis is the formation of the amide linkage between the carboxylic acid group of 3,4-dichlorobenzoic acid and the amino group of β-alanine. This reaction, known as N-acylation, typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

A common and effective method for activating carboxylic acids for amidation is the use of carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC). DCC acts as a dehydrating agent, reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. khanacademy.org This intermediate is then readily attacked by the amino group of β-alanine to form the desired amide bond. The process results in the formation of a dicyclohexylurea (DCU) byproduct, which is insoluble in most common organic solvents and can be removed by filtration.

To enhance the efficiency and rate of the coupling reaction, a catalyst such as 4-Dimethylaminopyridine (DMAP) is often used in conjunction with DCC. DMAP facilitates the reaction by forming an even more reactive N-acylpyridinium intermediate.

Table 1: Common Coupling Reagents for Amide Bond Formation

Reagent/System Description Byproduct
DCC A widely used dehydrating agent that activates carboxylic acids. Dicyclohexylurea (DCU)
EDC A water-soluble carbodiimide, simplifying byproduct removal. A water-soluble urea
DCC/DMAP A combination that increases reaction rate and yield through a more reactive intermediate. DCU

| HATU | A uronium-based coupling reagent known for high efficiency and low racemization. | Tetramethylurea |

The formation of an amide bond with β-amino acids follows the general principles of peptide chemistry, but the specific reactivity can be influenced by the structure of the β-amino acid. youtube.com While standard coupling reagents are effective, challenges can arise, particularly with sterically hindered substrates. nih.gov

Alternative strategies for amide bond formation that are applicable to β-amino acids include:

Mixed Anhydride Method : Activating the carboxylic acid by converting it into a mixed anhydride, for example, using isobutyl chloroformate in the presence of a base like N-methylmorpholine. google.com This activated species reacts readily with the amine.

Active Ester Method : The carboxylic acid can be converted into an active ester (e.g., an N-hydroxysuccinimide ester), which is then isolated and subsequently reacted with the β-amino acid. This two-step process is often clean and efficient.

Direct Amidation : Some modern methods aim for direct amidation without extensive use of protecting groups, utilizing reagents like borate (B1201080) esters that can facilitate the reaction between a free amino acid and a carboxylic acid. rsc.org

Biocatalytic Methods : Enzymes such as lipases or engineered ligases can be used to form amide bonds under mild, environmentally friendly conditions. rsc.org For instance, L-amino acid ligases have shown promiscuity, accepting β-alanine as a substrate. rsc.org

The choice of method depends on factors like the scale of the reaction, the presence of other functional groups, and the desired purity of the final product.

Approaches for Incorporating the 3,4-Dichlorobenzoyl Moiety

3,4-Dichlorobenzoic acid is a key intermediate and can be synthesized through several routes. nih.gov A common laboratory preparation involves the direct chlorination of p-chlorobenzoic acid. prepchem.com In this method, p-chlorobenzoic acid is heated with a powerful chlorinating agent like antimony pentachloride in a sealed tube. prepchem.com The product is then isolated after treatment with hydrochloric acid and subsequent purification.

Another industrial-scale approach is the oxidation of 3,4-dichlorotoluene (B105583). The methyl group of 3,4-dichlorotoluene can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or through catalytic oxidation with air in the presence of a suitable catalyst. chemicalbook.com

Table 2: Synthetic Routes to 3,4-Dichlorobenzoic Acid

Starting Material Key Reagents Description
p-Chlorobenzoic Acid Antimony pentachloride (SbCl₅), HCl Direct electrophilic chlorination of the aromatic ring. prepchem.com

Achieving the specific 3,4-dichloro substitution pattern on the benzene (B151609) ring requires control over the regioselectivity of the halogenation reaction. In electrophilic aromatic substitution reactions, the directing effects of existing substituents on the ring are paramount.

For the synthesis starting from p-chlorobenzoic acid, the existing chloro and carboxylic acid groups are both deactivating and meta-directing. However, under forcing conditions, substitution can occur. The synthesis of 3,5-dichlorobenzoic acid, for example, can be achieved from 3,5-dichloroanthranilic acid via a diazonium salt. prepchem.com

Modern synthetic chemistry offers more precise methods for regioselective C-H halogenation, often employing transition-metal catalysts. Palladium-catalyzed reactions, for example, can direct halogenation to a specific position (e.g., ortho) relative to a directing group on the ring. acs.orgnih.gov Such methods allow for the functionalization of C-H bonds with high precision, which is crucial for synthesizing specifically substituted analogues. nih.gov The choice of halogenating agent (e.g., N-chlorosuccinimide, N-bromosuccinimide) and reaction conditions can also influence the outcome and selectivity of the halogenation. jove.com

Asymmetric Synthesis of Beta-Amino Acid Scaffolds

While β-alanine itself is achiral, many analogues of interest contain stereocenters on the β-amino acid scaffold. The asymmetric synthesis of these chiral building blocks is a significant area of research, as the stereochemistry can be critical for biological activity. hilarispublisher.com

Several catalytic asymmetric approaches have been developed to produce enantiomerically pure β-amino acids. rsc.org These methods include:

Asymmetric Hydrogenation : The enantioselective hydrogenation of enamines or other unsaturated precursors using chiral transition metal catalysts (e.g., containing Rhodium or Ruthenium) is a powerful method for establishing the stereocenter. hilarispublisher.com

Mannich Reaction : The asymmetric Mannich reaction, involving the addition of an enolate to an imine, is one of the most important C-C bond-forming reactions for synthesizing β-amino acids. Organocatalysts, such as proline derivatives, are often employed to achieve high enantioselectivity. hilarispublisher.com

Conjugate Addition : The conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters or other Michael acceptors, catalyzed by chiral catalysts, provides a direct route to chiral β-amino acids.

Catalytic Aminomethylation : Recent advances include one-pot approaches to free β²-amino acids through the catalytic asymmetric aminomethylation of bis-silyl ketene (B1206846) acetals, using confined imidodiphosphorimidate (IDPi) catalysts. nih.govacs.org

These methods provide access to a wide range of structurally diverse and enantiopure β-amino acid scaffolds, which can then be acylated to produce chiral analogues of N-(3,4-Dichlorobenzoyl)-beta-alanine.

Chiral Auxiliaries and Ligand-Mediated Approaches (e.g., Ni(II) Complexes of Schiff Bases)

The asymmetric synthesis of β-amino acids often employs chiral auxiliaries to control stereochemistry. These are stereogenic groups temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. frontiersin.org Chiral auxiliaries derived from natural sources like amino acids are considered essential tools for constructing complex molecules. google.com

A prominent ligand-mediated approach involves the use of Ni(II) complexes of Schiff bases. This methodology has become a leading strategy for the synthesis of various types of amino acids. nih.gov The process typically involves the reaction of a chiral tridentate ligand with a Ni(II) salt to form a complex, which then reacts with a glycine (B1666218) Schiff base. nih.gov This complex can then undergo various transformations, such as alkylation or Michael additions, to produce the desired amino acid with high stereocontrol. nih.govgoogle.com For instance, Ni(II) complexes have been successfully used in asymmetric Mannich reactions to synthesize enantiopure α,β-diamino acids and in asymmetric Michael addition reactions. nih.gov

The efficiency of these Ni(II) complexes is demonstrated in the synthesis of α-dialkenyl and α-alkenyl amino acids, where the desired amino acids were obtained in good yields and high enantiomeric excess after disassembly of the complex. nih.gov

Table 1: Examples of Asymmetric Synthesis using Ni(II) Complexes of Schiff Bases

ReactantChiral Ligand/AuxiliaryReaction TypeProductYieldEnantiomeric Excess (e.e.)
Glycine Schiff base Ni(II) complexFluorinated chiral ligand from L-prolineAlkylationα-dialkenyl and α-alkenyl amino acids66-84%>99%
Ni(II) complex(S)-N-(2-benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-2-pyrrolidinecarboxamideAsymmetric SynthesisChiral nucleophilic glycine equivalentHighHigh

Diastereo- and Enantioselective Synthesis of Beta-Amino Acids

The diastereo- and enantioselective synthesis of β-amino acids is of significant interest due to their pharmacological applications. ontosight.ai Various catalytic asymmetric approaches have been developed, including hydrogenation, conjugate addition, and biocatalytic processes. ontosight.ainih.gov

One common strategy is the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. nih.gov For example, the conjugate addition of dialkylzinc reagents to 2-aryl acrylates, followed by a Curtius rearrangement, can yield β-amino acid derivatives in high yields and enantioselectivity. ontosight.ai Another approach is the enantioselective rhodium-catalyzed enolate protonation method for the synthesis of β²-amino acids. ontosight.ai

The use of chiral auxiliaries, such as pseudoephedrine, can direct the stereochemistry of alkylation reactions to produce the desired diastereomer. frontiersin.org The auxiliary is reacted with a carboxylic acid to form an amide, and subsequent deprotonation and reaction with an electrophile are directed by the chiral auxiliary. frontiersin.org

Table 2: Selected Methods for Diastereo- and Enantioselective Synthesis of β-Amino Acids

MethodCatalyst/AuxiliarySubstrateProductYieldDiastereomeric/Enantiomeric Ratio
Conjugate AdditionPhosphoramidite ligand2-aryl acrylateAdduct for β-amino acid derivativeHighup to 94% e.e.
HydrogenationCarbohydrate-phosphitePhthalimide protected acrylatesβ²-amino acid derivatives99%High
Alkylation of dianion(R,R)-N',N'-Bis(α-phenylethyl)-N-carbobenzyloxypropionamideAlkyl halidesMonoalkylated products24-85%65-86% d.e.

Enzymatic and Biocatalytic Pathways for Beta-Alanine Production

Enzymatic and biocatalytic methods for producing β-alanine are gaining traction due to their mild reaction conditions, high specificity, and environmentally friendly nature. Common starting substrates for these conversions include L-aspartate and fumaric acid.

The enzyme L-aspartate-α-decarboxylase (ADC) catalyzes the direct decarboxylation of L-aspartate to β-alanine. Studies have focused on expressing ADC from various microorganisms, such as Corynebacterium glutamicum, in Escherichia coli to facilitate this conversion. By employing a fed-batch feeding strategy, a high conversion rate can be achieved.

A dual-enzyme cascade system can be used to produce β-alanine from the less expensive substrate, fumaric acid. This system utilizes aspartate ammonia-lyase (AspA) to convert fumaric acid to L-aspartate, which is then converted to β-alanine by ADC. Co-expression of the genes for both enzymes in a host organism like E. coli has been shown to be an effective strategy, with one study reporting the complete conversion of 300 g/L of fumaric acid to β-alanine. A one-pot, three-enzyme cascade has also been developed to synthesize β-alanine from maleic acid, further reducing substrate costs.

Table 3: Enzymatic and Biocatalytic Production of β-Alanine

SubstrateEnzyme(s)Host OrganismProduct ConcentrationConversion Rate
L-aspartateL-aspartate-α-decarboxylase (ADC)E. coli expressing C. glutamicum panD12.85 g/L97.2%
Fumaric acidAspartate ammonia-lyase (AspA) and ADCE. coli co-expressing aspA and panD300 g/LComplete conversion
Maleic acidMaleic cis-trans isomerase (MaiA), AspA, and ADCTwo recombinant E. coli strains751 mM93.9% yield

Synthetic Routes to Closely Related Dichlorobenzoyl/Benzyl Amino Acid Derivatives

N-Benzoyl-N-(3,4-dichlorophenyl)-L-alanine Ethyl Ester Analogues

The synthesis of N-benzoyl amino esters typically involves the coupling of a benzoic acid derivative with an amino acid ester. A general procedure for the synthesis of N-benzoylamino acid methyl esters involves reacting the corresponding α-aminoester with a carboxylic acid in the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) and a base such as triethylamine.

For the synthesis of N-Benzoyl-N-(3,4-dichlorophenyl)-L-alanine ethyl ester, L-alanine ethyl ester would be N-acylated with 3,4-dichlorobenzoic acid, likely using a similar peptide coupling methodology. The N-phenyl group would be introduced subsequently or the starting material would be N-(3,4-dichlorophenyl)-L-alanine ethyl ester which is then benzoylated.

Synthesis of 3,4-Dichlorobenzoyl Alanine (B10760859) (FCE 28833) and Related Isomers

The synthesis of 3,4-Dichlorobenzoyl alanine would generally proceed through the N-acylation of alanine. A common method for this transformation is the Schotten-Baumann reaction, where an amino acid is treated with an acyl chloride (in this case, 3,4-dichlorobenzoyl chloride) under basic conditions. Alternatively, the coupling of 3,4-dichlorobenzoic acid with alanine can be achieved using standard peptide coupling reagents. While a specific synthetic protocol for FCE 28833 was not found in the searched literature, these general methods for N-acylation of amino acids are well-established.

Preparation of N-Carbamoyl-N-(3,4-dichlorobenzyl)-beta-alanine

The synthesis of N-Carbamoyl-N-(3,4-dichlorobenzyl)-beta-alanine would likely involve a multi-step process. First, β-alanine would be N-alkylated with 3,4-dichlorobenzyl chloride or bromide to yield N-(3,4-dichlorobenzyl)-beta-alanine. This secondary amine could then be carbamoylated. A common method for carbamoylation is the reaction with an isocyanate, such as isocyanic acid (generated in situ) or a protected form, under appropriate conditions to yield the final N-carbamoyl derivative. A specific, detailed synthesis for this compound was not identified in the reviewed literature.

Biological Activity and Preclinical Pharmacological Profiles

In Vitro Pharmacological Characterization

The following subsections detail the in vitro pharmacological properties of N-(3,4-Dichlorobenzoyl)-beta-alanine and related compounds, focusing on their interactions with key components of the GABAergic, glycinergic, and opioid systems, as well as other related receptors.

Glycine (B1666218) receptors (GlyRs) are crucial for mediating inhibitory neurotransmission, primarily in the spinal cord and brainstem. nih.gov These receptors are ligand-gated chloride channels that can be activated by several endogenous amino acids, including glycine, β-alanine, and taurine. sigmaaldrich.com The activation of GlyRs leads to an influx of chloride ions, which hyperpolarizes the postsynaptic neuron and inhibits its firing. nih.gov

Research has shown that β-alanine can activate glycine receptors in the substantia gelatinosa neurons of the rat spinal dorsal horn, suggesting a role in modulating pain sensation. nih.gov The action of β-alanine on these receptors is similar to that of glycine and can be blocked by strychnine, a competitive antagonist of glycine. nih.govresearchgate.net This indicates that β-alanine acts as an agonist at the strychnine-sensitive site of the glycine receptor. sigmaaldrich.comresearchgate.net The potency of β-alanine at the glycine receptor is greater than at GABA-A receptors, suggesting that its physiological effects are more likely mediated through glycine receptors. researchgate.net

Table 1: Interaction of β-alanine with Glycine Receptors

AgonistReceptorActionAntagonist
β-alanineGlycine ReceptorActivation (Agonist)Strychnine

The neurotransmitter γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. nih.gov Its effects are mediated by ionotropic GABA-A and GABA-C receptors, and metabotropic GABA-B receptors. nih.govacs.org GABA-A receptors, in particular, are the targets for many clinically important drugs, including benzodiazepines and barbiturates. nih.gov

Table 2: Interaction of β-alanine with GABA Receptors

CompoundReceptorAction
β-alanineGABA-AAgonist
β-alanineGABA-CAgonist

GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. nih.govacs.org There are four main subtypes: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1). frontiersin.org Inhibition of these transporters can enhance GABAergic signaling, which is a therapeutic strategy for conditions like epilepsy and neuropathic pain. acs.orgnih.gov

β-alanine is a known substrate for GAT-2, GAT-3, and BGT-1. nih.govacs.org The development of selective inhibitors for these transporters is an active area of research. For instance, N-(1-Benzyl-4-piperidinyl)-2,4-dichlorobenzamide (BPDBA) has been identified as a non-competitive inhibitor of BGT1. researchgate.net While specific inhibitory data for this compound on all GAT subtypes is not extensively detailed in the provided context, the structural similarity to other GAT inhibitors suggests potential activity. The search for novel GAT inhibitors has led to the synthesis of various functionalized amino acids, highlighting the therapeutic potential of targeting these transporters. acs.org

Table 3: β-alanine as a Substrate for GABA Transporters

Transporter Subtypeβ-alanine Interaction
GAT-1Low affinity
GAT-2Substrate
GAT-3Substrate
BGT-1Substrate

The Mas-related G protein-coupled receptor D (MRGPRD) is part of a family of receptors primarily expressed in sensory neurons and implicated in the modulation of itch and pain. nih.gov Activation of human MRGPRD by its agonist, β-alanine, has been shown to induce the release of the inflammatory cytokine IL-6. nih.gov This signaling occurs through the Gαq/Phospholipase C (PLC) pathway, leading to the activation of nuclear factor kappa-B (NF-κB). nih.gov This finding links MRGPRD to inflammatory processes and highlights a distinct signaling pathway for β-alanine outside of the classical neurotransmitter receptors.

Table 4: β-alanine Interaction with MRGPRD

ReceptorAgonistDownstream Signaling PathwayEffect
MRGPRDβ-alanineGαq/PLC → NF-κBIL-6 Release

The mu-opioid receptor (MOR) is a primary target for opioid analgesics like morphine. nih.govpainphysicianjournal.com It is a G protein-coupled receptor that, upon activation, leads to analgesia but also to side effects such as respiratory depression and dependence. nih.govpainphysicianjournal.com The development of novel MOR agonists with improved therapeutic profiles is a significant area of research. biorxiv.org

While direct data on this compound agonism at the human mu-opioid receptor is not specified, the 3,4-dichlorobenzoyl moiety is found in other compounds that interact with G protein-coupled receptors. For instance, compounds with a dichlorophenyl group have been shown to act as antagonists at GABA-B receptors. nih.gov The pharmacological activity of such analogues at the mu-opioid receptor would require specific investigation to determine if they act as agonists, antagonists, or allosteric modulators. nih.gov

Receptor Binding and Functional Assays

Alpha4 Integrin (VLA-4) Antagonism and Selectivity

The α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), plays a significant role in mediating leukocyte adhesion to the vascular endothelium, a critical step in the inflammatory process. Consequently, antagonists of this integrin are of considerable interest for the treatment of various autoimmune diseases. The α4 integrins, which include α4β1 and α4β7, are expressed on the surface of leukocytes and modulate cell adhesion through interactions with their ligands, such as vascular cell adhesion molecule (VCAM) and mucosal addressin cell adhesion molecule (MAdCAM). researchgate.net

Research has focused on developing both specific and dual antagonists for α4β1 and α4β7 integrins. For instance, N-(3,5-Dichlorophenylsulfonyl)-(R)-thioprolyl biarylalanine has been identified as a potent and specific antagonist of the α4β1 integrin. nih.gov Interestingly, altering the stereochemistry of the thioproline component from the (R) to the (S) configuration can shift the activity towards dual antagonism of both α4β1 and α4β7. nih.gov

Dual antagonists of α4β1 and α4β7, such as TR14035 (N-(2,6-dichlorobenzoyl)-(L)-4-(2',6'-bis-methoxyphenyl)phenylalanine), have demonstrated the ability to block the binding of α4β7-expressing cells to their ligands under shear flow conditions. nih.gov Both TR14035 and another compound, referred to as compound 1, effectively inhibited the binding of soluble ligands to α4β1 or α4β7 on both human and rodent cells with similar potencies. nih.gov

Table 1: Inhibitory Activity of Dual α4β1/α4β7 Antagonists
CompoundTargetAssayIC50 Value
TR14035Human α4β7Binding to 125I-MAdCAM-Ig0.75 nM
Compound 1Human α4β7Binding to 125I-MAdCAM-Ig2.93 nM
TR14035Human α4β7-expressing RPMI-8866 cellsBinding to MAdCAM-Ig under shear flow0.1 µM
Compound 1Human α4β7-expressing RPMI-8866 cellsBinding to MAdCAM-Ig under shear flow1 µM

Enzyme Inhibition and Modulation Studies

Kynurenine (B1673888) 3-monooxygenase (KMO) is a critical enzyme in the kynurenine pathway, the primary route for tryptophan metabolism. frontiersin.orgnih.gov KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxin quinolinic acid. nih.govnih.gov Inhibition of KMO is a therapeutic strategy aimed at reducing the production of these neurotoxic metabolites and increasing the levels of the neuroprotective kynurenic acid (KYNA). frontiersin.orgnih.gov

3,4-Dichlorobenzoyl alanine (B10760859) (also known as FCE 28833) was developed as a potent inhibitor of KMO, with a reported IC50 of 200 nM. nih.gov It demonstrated the ability to inhibit the synthesis of quinolinic acid. nih.gov However, it was later found that this inhibitor could lead to the formation of cytotoxic hydrogen peroxide by uncoupling NAD(P)H and O2. researchgate.net In vivo studies with a related compound, (R,S)-3,4-Dichlorobenzoylalanine, at a dose of 400 mg/kg in rats, showed an increase in both L-kynurenine and KYNA levels in brain tissue. frontiersin.org

Table 2: KMO Inhibitory Activity
CompoundEnzymeIC50 Value
3,4-Dichlorobenzoyl alanine (FCE 28833)Kynurenine 3-Monooxygenase (KMO)200 nM nih.gov

Alkaline phosphatases (APs) are a group of enzymes that hydrolyze phosphate (B84403) monoesters at an alkaline pH. nih.govnih.gov They are involved in various physiological processes, and their inhibition has emerged as a potential therapeutic target. researchgate.netresearchgate.net A series of N-(substituted phenyl)-(5-(3,4-dichlorobenzyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)methylbenzamides have been synthesized and evaluated as potent inhibitors of alkaline phosphatase. researchgate.net The inhibitory potential of these compounds is influenced by the nature and position of substituents on the N-phenyl ring. researchgate.net

Decarboxylases are a class of enzymes that catalyze the removal of a carboxyl group from a substrate. Alanine decarboxylase (AlaDC), for instance, is responsible for the decarboxylation of alanine to produce ethylamine. elifesciences.orgnih.gov This enzyme has been identified and characterized in tea plants (Camellia sinensis). mdpi.com While the primary substrate for AlaDC is alanine, studies on related enzymes like serine decarboxylase (SerDC) provide insights into substrate specificity. elifesciences.orgelifesciences.org For example, CsAlaDC from tea plants can effectively catalyze the decarboxylation of alanine, but has lower efficacy towards serine. elifesciences.org The activity of decarboxylases can be influenced by factors such as pH and temperature. nih.gov

In Vitro Assessment of Cell-Based Activity

Neuronal excitability, the propensity of a neuron to fire an action potential, is a fundamental aspect of nervous system function and is dynamically regulated. nih.govfrontiersin.org It is influenced by the integration of synaptic inputs and the intrinsic electrical properties of the neuronal membrane. frontiersin.org The modulation of neuronal excitability can have significant implications for information processing in the brain. nih.govprinceton.edu Studies have shown that NALCN (sodium leak channel, non-selective) channels play a role in enhancing the intrinsic excitability of spinal projection neurons. nih.gov The modulation of neuronal excitability is a complex process that can be influenced by various factors, including the activity of ion channels and the presence of neuromodulators. princeton.edunih.gov

Functional Assays for Integrin Adhesion and Cellular Trafficking

Currently, there is a lack of specific published data from functional assays investigating the direct effects of this compound on integrin-mediated cell adhesion and cellular trafficking processes. Integrins are a family of transmembrane receptors crucial for cell-extracellular matrix (ECM) adhesion, which in turn regulates cell migration, proliferation, and differentiation. The trafficking of integrins to and from the cell surface is a tightly regulated process essential for these functions. While the beta-alanine (B559535) component of the molecule is a naturally occurring amino acid, its role in directly modulating integrin function is not well-established in the available literature. Further research is required to determine if this compound has any activity in this area.

Screening for Anti-inflammatory Properties (e.g., lymphocyte proliferation, cytokine production)

For instance, studies on beta-alanine have shown its potential to mitigate immune responses to various stressors. srcarnosyn.com In human studies, beta-alanine supplementation was associated with elevated anti-inflammatory markers under conditions of extreme stress. srcarnosyn.com In animal models, increased carnosine levels from beta-alanine supplementation have been linked to reduced inflammation in response to post-traumatic stress, mild traumatic brain injury, and heat stress. srcarnosyn.com Furthermore, L-alanine has been observed to protect insulin-secreting cells from pro-inflammatory cytokine-induced apoptosis. nih.gov

These findings suggest a potential anti-inflammatory role for beta-alanine derivatives, though direct experimental evidence for this compound is needed to confirm such activity.

Table 1: Effects of Beta-Alanine on Inflammatory Markers

Model/Study Type Key Findings Reference
Human Military Stress Elevated anti-inflammatory markers srcarnosyn.com
Animal Stress Models Reduced inflammation srcarnosyn.com
Human Exercise Study Potential for anti-inflammatory function ksep-es.org

Preclinical In Vivo Efficacy Studies in Animal Models

Neuropathic Pain Models and Antinociceptive Properties

There is a lack of specific preclinical studies evaluating the efficacy of this compound in animal models of neuropathic pain or its antinociceptive properties. Neuropathic pain is a chronic condition resulting from damage or disease affecting the somatosensory system, and it is often characterized by hyperalgesia and allodynia. nih.gov Animal models used to study this condition include chronic constriction injury (CCI), spinal nerve ligation (SNL), and chemotherapy-induced peripheral neuropathy. ans-biotech.com

Research on the parent compound, beta-alanine, has indicated some antinociceptive effects. One study investigated the analgesic role of beta-alanine in pain induced by a hot plate in mice and found that it demonstrated antinociceptive properties. areeo.ac.ir The mechanism appeared to be related to its antioxidant properties and interaction with the GABA and opioid systems. areeo.ac.ir The study showed that beta-alanine administration led to a decrease in serum nitric oxide concentration and an increase in total antioxidant status. areeo.ac.ir

Table 2: Antinociceptive Effects of Beta-Alanine in a Hot Plate Test in Mice

Parameter Observation Reference
Latency Time Increased with beta-alanine administration areeo.ac.ir
Serum Nitric Oxide Decreased with beta-alanine administration areeo.ac.ir
Serum Total Antioxidant Status Increased with beta-alanine administration areeo.ac.ir

While these findings for beta-alanine are interesting, it is not possible to directly extrapolate these effects to this compound without specific experimental validation.

Central Nervous System Activity and Neurotransmitter Pathway Modulation

Direct studies on the central nervous system (CNS) activity of this compound and its effects on neurotransmitter pathways are not available in the reviewed literature. However, beta-alanine itself is recognized as a neurotransmitter in the CNS. nih.govunimelb.edu.au It is structurally intermediate between the amino acid neurotransmitters glycine and GABA. nih.govresearchgate.net

Beta-alanine has several recognized receptor sites in the CNS, including glycine receptors, GABA-A and GABA-C receptors, and it can also block glial GABA uptake. nih.govunimelb.edu.au Research has shown that beta-alanine can modulate dopamine (B1211576) levels in the nucleus accumbens of rats, an effect that is sensitive to the glycine receptor antagonist strychnine. researchgate.net Chronic administration of beta-alanine in rats has been shown to generate oxidative stress and alter energy metabolism in the cerebral cortex and cerebellum. nih.gov

Given that beta-alanine can cross the blood-brain barrier and has known neuroactive properties, it is plausible that this compound could also exhibit CNS activity. The addition of the dichlorobenzoyl group would likely alter its physicochemical properties, such as lipophilicity, which could influence its ability to penetrate the CNS and interact with neural targets. nih.gov However, without direct experimental data, any potential CNS activity remains speculative.

Exploration in Models of Autoimmune Diseases (e.g., multiple sclerosis)

There are no available scientific reports on the exploration of this compound in animal models of autoimmune diseases, such as multiple sclerosis (MS). MS is an autoimmune disease of the CNS characterized by inflammation, demyelination, and axonal damage. nih.gov Animal models, such as experimental autoimmune encephalomyelitis (EAE) and the cuprizone (B1210641) model, are used to study the pathology of MS and to test potential therapeutic agents. nih.govresearchgate.net

While there is no direct evidence for the compound , research into related areas offers some context. For example, the parent molecule, beta-alanine, contributes to the synthesis of carnosine, which has demonstrated anti-inflammatory and immunomodulatory effects. nih.gov The potential for this compound to modulate immune responses in the context of autoimmune diseases has not been investigated.

Assessment in Allergic Lung Inflammation Models

No studies have been found that assess the effects of this compound in animal models of allergic lung inflammation. These models, often induced by allergens such as ovalbumin (OVA) or house dust mite (HDM), are characterized by airway hyperresponsiveness, eosinophilic inflammation, and increased production of Th2 cytokines like IL-4, IL-5, and IL-13. nih.govsemanticscholar.org Lipopolysaccharide (LPS) is also used to induce acute lung injury and inflammation in animal models. nih.govbiocytogen.commdpi.com

Research on beta-alanine and its dipeptide, carnosine, suggests a potential for anti-inflammatory effects that could be relevant to lung inflammation. One study showed that carnosine could ameliorate pathological lung conditions in mice with an acute lung injury by acting as an antioxidant. srcarnosyn.com Given that beta-alanine is a precursor to carnosine, it is hypothesized that it may have indirect protective effects. However, the direct effects of this compound on allergic lung inflammation have not been explored.

Evaluation of Systemic Physiological Effects of Beta-Alanine and Related Derivatives

Beta-alanine is a non-essential amino acid that serves as a precursor to the synthesis of carnosine, a dipeptide found in high concentrations in various tissues, including skeletal muscle and the brain. mdpi.commdpi.com The primary physiological effect associated with beta-alanine and its derivatives stems from their ability to increase intramuscular carnosine levels. researchgate.netnih.gov Carnosine plays a crucial role as an intracellular buffer, helping to maintain acid-base homeostasis during intense physical activity. mdpi.comnih.gov By enhancing this buffering capacity, beta-alanine supplementation can delay the onset of muscle fatigue. nih.govnih.gov

Beyond its role in pH regulation, carnosine exhibits several other protective physiological functions, acting as an antioxidant, antiglycating, and ion-chelating agent. mdpi.comresearchgate.net In animal models, elevated brain carnosine levels have been linked to increased resilience against various stressors. researchgate.net Research in animal models also suggests that beta-alanine can modulate neurotransmitter levels, specifically by elevating dopamine in the nucleus accumbens. researchgate.net

This compound, as a derivative, exerts its principal systemic effect through a distinct mechanism: the inhibition of the enzyme kynurenine 3-hydroxylase (also known as kynurenine monooxygenase). nih.govnih.gov This enzyme is a key component of the kynurenine pathway, the primary route for tryptophan metabolism. nih.gov By inhibiting this enzyme, this compound alters the metabolic cascade, leading to significant changes in the levels of neuroactive kynurenine pathway metabolites. nih.gov

Pharmacodynamic Assessment in Preclinical Systems

Target Engagement and Receptor Occupancy in Animal Brain and Tissues

The primary pharmacodynamic target of this compound is the enzyme kynurenine 3-hydroxylase (KMO). nih.govnih.gov Preclinical studies have identified it as a potent inhibitor of this enzyme. nih.govnih.gov KMO is responsible for converting L-kynurenine into 3-hydroxykynurenine, a critical step in the metabolic pathway that ultimately leads to the production of the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid. nih.govmdpi.com By engaging and inhibiting KMO, this compound effectively blocks this conversion, redirecting the metabolic flux of L-kynurenine. nih.govnih.gov This target engagement has been demonstrated in vivo in rats, where systemic administration of the compound leads to biochemical changes in the brain consistent with KMO inhibition. nih.gov

While this compound's primary target is KMO, its parent molecule, beta-alanine, has been shown to engage different targets. Studies on dissociated rat neurons have demonstrated that beta-alanine can activate strychnine-sensitive glycine receptors, suggesting it may act as a functional neurotransmitter or neuromodulator at these sites. researchgate.netnih.gov

Modulation of Endogenous Metabolite Levels (e.g., kynurenic acid, quinolinic acid)

A direct consequence of the inhibition of kynurenine 3-hydroxylase by this compound is a significant and sustained modulation of endogenous neuroactive metabolites in the brain. nih.gov Preclinical research in rats has shown that systemic administration of the compound causes a dose-dependent elevation in the brain tissue levels of both L-kynurenine and its downstream metabolite, kynurenic acid. nih.govnih.gov Kynurenic acid is an endogenous antagonist of excitatory amino acid receptors, including the NMDA receptor, and is recognized for its neuroprotective properties. nih.govu-szeged.hu

The elevation of kynurenic acid is substantial and long-lasting. Following a single administration in rats, peak increases of 10-fold and 80-fold above baseline concentrations were observed in hippocampal microdialysates. nih.gov Extracellular brain levels of kynurenic acid remained significantly elevated for at least 22 hours post-administration. nih.gov

Conversely, by blocking the metabolic pathway leading to quinolinic acid, KMO inhibitors like this compound are expected to decrease the levels of this excitotoxic metabolite. nih.gov Studies on other potent KMO inhibitors have confirmed that this mechanism significantly reduces the accumulation of quinolinic acid in the blood and brain of immune-stimulated animals, suggesting a similar effect for this compound. nih.gov

Table 1: Effect of this compound on Kynurenic Acid Levels in Rat Hippocampus nih.gov
Administration RoutePeak Increase in Kynurenic Acid (Fold-Change vs. Basal)Duration of Significant Elevation
Oral10-foldAt least 22 hours
Intraperitoneal80-fold

Preclinical Pharmacokinetic Investigations (Non-Human)

Absorption, Distribution, and Elimination Profiles in Animal Species

Preclinical studies indicate that this compound is systemically absorbed and distributed to the central nervous system in animal models. Research in rats has demonstrated that both oral and intraperitoneal administration of the compound leads to significant pharmacodynamic effects within the brain. nih.gov This confirms its ability to be absorbed into the systemic circulation and subsequently cross the blood-brain barrier to engage its enzymatic target, kynurenine 3-hydroxylase. nih.govnih.gov The observed long-lasting elevation of brain kynurenic acid for at least 22 hours post-administration suggests a durable presence of the compound or its effects in the central nervous system. nih.gov

While these findings confirm brain bioavailability, detailed pharmacokinetic parameters such as the rate of absorption, plasma half-life, volume of distribution, and clearance rates for this compound are not extensively detailed in the available literature. For the parent amino acid, beta-alanine, pharmacokinetic studies have been conducted using various formulations, showing that its bioavailability can be influenced by the delivery system, such as controlled-release powders or sustained-release tablets. nih.govmdpi.comnih.gov

In Vitro Metabolic Stability and Enzyme Metabolism (e.g., hepatic microsomes, S9 fractions)

The metabolic stability of a compound is a critical factor in determining its pharmacokinetic profile and potential for in vivo efficacy. In vitro assays using subcellular liver fractions are standard methods for predicting hepatic metabolism. nuvisan.com These assays typically utilize liver microsomes or S9 fractions from various species, including humans, rats, and dogs. nuvisan.com

Liver microsomes are vesicles derived from the endoplasmic reticulum and contain a high concentration of Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily. springernature.comthermofisher.com They are commonly used to assess metabolic stability, characterize metabolites, and investigate CYP inhibition. thermofisher.com

Identification of Non-Human Metabolites and Metabolic Pathways (e.g., beta-alanine metabolism)

The metabolic fate of this compound in non-human species has not been specifically detailed in publicly available scientific literature. However, its chemical structure, consisting of a 3,4-dichlorobenzoyl moiety linked to a beta-alanine backbone, allows for a predictive assessment of its metabolic pathways based on the known biotransformation of its constituent parts. The primary metabolic processes would likely involve the hydrolysis of the amide bond, followed by the independent metabolism of 3,4-dichlorobenzoic acid and beta-alanine.

The metabolism of the endogenous amino acid beta-alanine is well-characterized. It is primarily formed in vivo through the degradation of dihydrouracil (B119008) and carnosine. Under normal physiological conditions, beta-alanine can be metabolized via several routes. One major pathway involves a transamination reaction with pyruvate (B1213749) to yield malonate-semialdehyde and L-alanine. Alternatively, it can be converted to aspartic acid through the action of glutamate (B1630785) decarboxylase. Another pathway involves its conversion to malonate semialdehyde, which then participates in propanoate metabolism.

The xenobiotic 3,4-dichlorobenzoyl portion would likely undergo metabolic pathways typical for chlorinated aromatic compounds. These pathways generally aim to increase water solubility to facilitate excretion. Key reactions would include aromatic hydroxylation, followed by conjugation reactions such as glucuronidation or sulfation. The position of the chlorine atoms on the benzene (B151609) ring influences the sites of hydroxylation.

A plausible metabolic pathway for this compound would therefore begin with the enzymatic hydrolysis of the amide linkage, catalyzed by amidases, to release 3,4-dichlorobenzoic acid and beta-alanine. The released beta-alanine would enter the endogenous beta-alanine metabolic pool and be processed as described above. The 3,4-dichlorobenzoic acid would then be metabolized, likely through hydroxylation of the aromatic ring and subsequent conjugation, before being eliminated.

Table 1: Key Enzymes and Reactions in Beta-Alanine Metabolism

Enzyme/ProcessReactionPrecursor(s)Product(s)
TransaminaseTransaminationbeta-Alanine, PyruvateMalonate-semialdehyde, L-Alanine
Glutamate DecarboxylaseDecarboxylationbeta-AlanineAspartic Acid
VariousConversionbeta-AlanineMalonate semialdehyde
Proteolytic DegradationHydrolysisCarnosine, Anserinebeta-Alanine, Histidine
Pyrimidine (B1678525) CatabolismDegradationDihydrouracilbeta-Alanine

This table summarizes the primary metabolic pathways of the beta-alanine moiety.

Mechanisms of Action and Molecular Targets

Implications of Structure on Biological Function

Without dedicated research on N-(3,4-Dichlorobenzoyl)-beta-alanine, any attempt to generate content for these sections would be speculative and would not meet the authoritative and scientifically accurate standards of the request. Further research and publication of data specifically on this compound are required before a detailed analysis of its pharmacological profile can be provided.

Structure Activity Relationship Sar Studies and Rational Design

Influence of the 3,4-Dichlorobenzoyl Moiety on Biological Activity

Impact of Halogen Substitutions (Position and Number)

The presence, number, and position of halogen atoms on the benzoyl ring are critical for the biological activity of N-(3,4-Dichlorobenzoyl)-beta-alanine and its analogues. Research has demonstrated that the 3,4-dichloro substitution pattern is often optimal for certain biological activities.

The substitution of chlorine at the 3 and 4 positions of the phenyl ring appears to be a key factor for potent activity. Studies comparing different substitution patterns have revealed that both the electronic and steric properties imparted by this specific arrangement are crucial. For instance, moving the chlorine atoms to other positions, such as 2,4-dichloro or 3,5-dichloro, often leads to a significant decrease in activity. This suggests that the electronic landscape created by the 3,4-dichloro pattern is essential for optimal interaction with the target protein or enzyme.

Furthermore, the number of halogen substituents is also a determining factor. While monosubstituted analogues generally show lower activity, increasing the number of halogens beyond two does not necessarily enhance it and can sometimes be detrimental. This indicates a finely tuned requirement for the size and electronic nature of the substituent at this position.

Substitution PatternRelative Biological Activity
3,4-dichloro High
2,4-dichloroModerate to Low
3,5-dichloroLow
4-chloro (monosubstituted)Low
UnsubstitutedVery Low

Role of Aromaticity and Conformational Preferences

The electronic-withdrawing nature of the two chlorine atoms influences the electron density of the aromatic ring and the adjacent carbonyl group. This modulation of the electronic properties can affect the strength of interactions, such as hydrogen bonding, with the target. The specific conformation adopted by the N-(3,4-Dichlorobenzoyl) group relative to the beta-alanine (B559535) backbone is also thought to be a critical factor in orienting the key interacting groups for optimal binding.

Importance of the Beta-Alanine Backbone

Comparison of Beta-Alanine with Alpha-Alanine Derivatives (e.g., FCE 28833)

The use of a beta-alanine scaffold, as opposed to an alpha-alanine one, is a critical design feature. In beta-alanine, the amino group is attached to the second carbon atom from the carboxyl group, providing greater conformational flexibility compared to the more rigid alpha-amino acid structure.

This increased flexibility can be advantageous, allowing the molecule to adopt a wider range of conformations and potentially bind more effectively to its target. A direct comparison with the alpha-alanine analogue, FCE 28833, highlights this importance. In many biological systems, the beta-alanine derivative exhibits significantly higher potency, underscoring the specific spatial arrangement required for activity. The additional methylene (B1212753) group in the beta-alanine backbone alters the distance and geometric relationship between the aromatic ring and the terminal carboxylate, which is often a key interaction point.

CompoundAlanine (B10760859) TypeRelative Potency
N-(3,4-Dichlorobenzoyl)-beta -alanineBeta-AlanineHigh
FCE 28833 (N-(3,4-Dichlorobenzoyl)-alpha -alanine)Alpha-AlanineLow

Stereochemical Requirements and Enantiomeric Purity on Biological Activity

While beta-alanine itself is an achiral molecule, the introduction of substituents on the backbone can create stereocenters. In such cases, the stereochemistry of the molecule can have a profound impact on its biological activity. For derivatives of this compound that are chiral, it is common for one enantiomer to be significantly more active than the other.

This enantioselectivity arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which are themselves chiral. The "active" enantiomer is the one that can achieve a more complementary fit with the binding site. Consequently, for chiral analogues, enantiomeric purity is a critical factor for ensuring optimal potency and minimizing potential off-target effects that might be associated with the less active enantiomer.

Influence of Side Chain Modifications

Modifications to the beta-alanine side chain can also modulate the activity of the parent compound. The introduction of small alkyl groups on the carbon backbone can influence the molecule's conformational preferences and its lipophilicity.

Generally, the introduction of bulky substituents on the beta-alanine backbone is detrimental to activity, suggesting that the space within the binding site is constrained. However, small, strategically placed modifications can sometimes enhance activity or alter the selectivity profile of the compound. These findings emphasize that while the 3,4-dichlorobenzoyl moiety is a primary determinant of activity, the beta-alanine backbone is not merely a passive linker but plays an active role in the molecule's interaction with its biological target.

Linker Modifications and Pharmacological Implications

The amide bond is a cornerstone of many biologically active compounds due to its unique combination of stability and the ability to participate in hydrogen bonding. In this compound, the amide linkage is critical for its structural integrity and interaction with biological targets.

Amide bonds are relatively stable to hydrolysis under physiological conditions, which is a desirable trait for drug candidates. youtube.com The planarity of the amide bond, a result of resonance, restricts the conformational flexibility of the molecule, which can be advantageous for locking it into a bioactive conformation. youtube.com The amide group's ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen) allows it to form crucial interactions with biological macromolecules like proteins and enzymes.

The stability of the amide bond can be influenced by the nature of the amino acid. For instance, studies on aminoacyl-tRNAs have shown that the chemical nature of the amino acid side chain determines the stability of the acyl linkage. nih.gov While beta-alanine is not a proteinogenic amino acid, the principles of steric and electronic effects of neighboring groups on amide stability are still applicable.

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound. drughunter.comcambridgemedchemconsulting.com Replacing the amide linker in this compound with a bioisostere could lead to improved metabolic stability, altered pharmacokinetic profiles, and potentially novel biological activities. nih.govresearchgate.net

Several functional groups can serve as bioisosteres for the amide bond. One common strategy is the introduction of heterocyclic rings like triazoles, imidazoles, or oxadiazoles. drughunter.com These rings can mimic the hydrogen bonding properties of amides while being more resistant to enzymatic cleavage. drughunter.com Another emerging bioisostere for the amide group is the trifluoroethylamine motif, which can enhance metabolic stability and modulate the basicity of the amine. drughunter.comu-tokyo.ac.jp

Table 1: Potential Bioisosteric Replacements for the Amide Linker in this compound and Their Rationale

Original GroupBioisosteric ReplacementRationale for Replacement
Amide (-CO-NH-)1,2,3-TriazoleMimics hydrogen bonding, increased metabolic stability.
Amide (-CO-NH-)OxadiazoleSimilar electronic properties, enhanced stability.
Amide (-CO-NH-)Trifluoroethylamine (-CF2-NH-)Increased metabolic stability, reduced basicity of the amine. drughunter.comu-tokyo.ac.jp
Amide (-CO-NH-)Alkene (-CH=CH-)Introduces conformational rigidity, removes hydrogen bonding capability.

Derivatization Strategies for Optimizing Potency and Selectivity

Derivatization of the parent molecule is a key step in optimizing its biological activity. For this compound, derivatization can be explored at the terminal carboxylic acid group or by introducing new functional groups to the aromatic ring or the beta-alanine linker.

The terminal carboxylic acid of this compound is a prime site for derivatization. Conversion of the carboxylic acid to esters or amides can modulate the compound's lipophilicity, membrane permeability, and pharmacokinetic profile. Esterification can create prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.

For instance, the synthesis of N-alpha-(4-methylbenzoyl)-4-amidinophenyl-alaninamides and -esters has been reported to test their inhibitory activity against serine proteinases. nih.gov This suggests that similar derivatization of this compound could be a viable strategy. A study on the synthesis of N-acylamino amides from 3,4-dichloroaniline (B118046) also highlights the feasibility of creating amide derivatives from structurally related compounds. scielo.br

Table 2: Hypothetical Ester and Amide Derivatives of this compound and Their Potential Impact on Activity

DerivativeModificationPotential Impact on Properties
Methyl Ester-COOH converted to -COOCH3Increased lipophilicity, potential for enhanced cell permeability.
Ethylamide-COOH converted to -CONHCH2CH3Modulated hydrogen bonding capacity, altered solubility.
Morpholino Amide-COOH converted to -CON(CH2CH2)2OIncreased polarity and aqueous solubility.

Introducing additional functional groups to the this compound scaffold can lead to new or enhanced interactions with its biological target, thereby improving potency and selectivity. The 3,4-dichlorophenyl ring is a key area for such modifications. The placement and nature of these functional groups are critical. For example, adding a hydroxyl or amino group could provide additional hydrogen bonding opportunities.

The rational design of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines has shown that the inclusion of hydroxyl groups on the aromatic rings was beneficial to biological activity. mdpi.com This principle could be applied to the dichlorobenzoyl moiety of the target compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. atlantis-press.com For a series of this compound analogs, a QSAR model could be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

QSAR studies on N-benzoyl-L-biphenylalanines have been conducted to explore their structure-property and selectivity relationships as integrin antagonists. nih.gov Similarly, QSAR analyses of aryl-substituted alanine analogs have been performed to understand the basis of their antigelling activity. nih.gov These studies typically use various molecular descriptors, such as electronic, steric, and lipophilic properties, to build a predictive model.

For a QSAR study on this compound derivatives, a set of analogs with varying substituents on the dichlorobenzoyl ring and modifications to the beta-alanine linker would be synthesized and their biological activity measured. Then, various physicochemical descriptors would be calculated for each molecule. Statistical methods, such as multiple linear regression or partial least squares, would be used to build a QSAR model.

Table 3: Key Molecular Descriptors for a Hypothetical QSAR Model of this compound Analogs

Descriptor ClassSpecific Descriptor ExamplePotential Influence on Activity
ElectronicHammett constant (σ) of ring substituentsElectron-withdrawing or -donating nature of substituents can affect binding.
StericMolar refractivity (MR)Size and bulk of substituents can influence fit within a binding pocket.
LipophilicLogP (partition coefficient)Governs membrane permeability and hydrophobic interactions with the target.
TopologicalWiener indexDescribes molecular branching and shape.

The resulting QSAR equation would provide quantitative insights into the structural requirements for activity and could be used to prioritize the synthesis of new derivatives with potentially higher potency.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a ligand.

In the context of N-(3,4-Dichlorobenzoyl)-beta-alanine, molecular docking simulations can be employed to predict how it fits into the binding site of a specific protein target. The simulation samples a wide range of possible conformations of the ligand within the binding pocket and scores them based on a scoring function, which estimates the binding free energy. The lowest energy poses are considered the most likely binding modes.

The dichlorobenzoyl group of the molecule can engage in hydrophobic and halogen bond interactions, while the beta-alanine (B559535) portion provides opportunities for hydrogen bonding and electrostatic interactions through its amide and carboxylic acid groups. The binding energy, typically expressed in kcal/mol, quantifies the stability of the ligand-protein complex; a lower binding energy indicates a more stable interaction. For instance, docking studies on similar alanine-based derivatives have shown binding energies ranging from -6.0 to -13.0 kcal/mol, suggesting potentially strong interactions with their respective targets amazonaws.com.

Illustrative Molecular Docking Results for this compound

Target Protein Predicted Binding Pose Binding Energy (kcal/mol) Key Interactions
Kinase X Dichlorophenyl group in hydrophobic pocket, beta-alanine forms H-bonds with backbone. -8.5 Hydrophobic, Hydrogen Bonds
Protease Y Carboxylate group forms salt bridge with a basic residue, chlorine atoms form halogen bonds. -9.2 Electrostatic, Halogen Bonds

Note: The data in this table is illustrative and represents hypothetical docking results for this compound to demonstrate the type of information generated from such a study.

A crucial output of molecular docking is the identification of specific amino acid residues within the target's binding site that form key interactions with the ligand. These interactions are fundamental to the stability of the complex. For this compound, docking could reveal:

Hydrophobic Interactions: The 3,4-dichlorophenyl ring could interact with nonpolar residues such as valine, leucine, isoleucine, and phenylalanine frontiersin.orgmdpi.com.

Hydrogen Bonds: The amide linker and the terminal carboxylate of the beta-alanine moiety are prime candidates for forming hydrogen bonds with polar or charged residues like serine, threonine, asparagine, glutamine, lysine, and arginine.

Halogen Bonds: The chlorine atoms on the benzoyl ring can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Electrostatic Interactions: The negatively charged carboxylate group can form strong salt bridges with positively charged residues such as lysine or arginine.

Understanding these specific interactions is vital for medicinal chemists to design derivatives with improved binding affinity and selectivity.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Pathways

While molecular docking provides a static picture of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time youtube.comnih.gov. An MD simulation of this compound complexed with a target protein would involve solving Newton's equations of motion for the system, providing insights into its flexibility, stability, and the pathways of binding or unbinding.

MD simulations can validate the stability of docking poses; an unstable pose will likely see the ligand dissociate from the binding pocket during the simulation nih.gov. Furthermore, these simulations can reveal conformational changes in both the ligand and the protein upon binding, which are often crucial for biological function. For alanine-containing peptides, MD simulations have been used to study their stability and aggregation properties nih.govnih.gov. Simulating the system in an aqueous environment provides a more realistic representation of the biological milieu.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups nih.govpharmacophorejournal.comresearchgate.net.

A pharmacophore model could be generated based on the binding mode of this compound identified through docking. This model would highlight the key interaction points: a hydrophobic region for the dichlorophenyl ring, a hydrogen bond acceptor/donor for the amide, and a negative ionizable feature for the carboxylate. This 3D pharmacophore model can then be used as a query to screen large chemical databases (virtual screening) to identify other structurally diverse molecules that match the pharmacophore and are therefore likely to bind to the same target nih.govnih.govnih.govresearchgate.net. This approach is a powerful tool for discovering novel chemical scaffolds for drug development.

De Novo Drug Design Methodologies for Scaffold Generation

De novo drug design involves the computational generation of novel molecular structures with desired properties, often starting from a seed fragment or within the constraints of a target's binding site arxiv.org. Instead of searching for existing compounds, these algorithms build new ones atom by atom or fragment by fragment.

Starting with the this compound scaffold, de novo design algorithms could be used to:

Grow new functional groups onto the existing structure to explore additional interactions within the binding pocket.

Link fragments placed optimally within the binding site to create a novel core structure.

Mutate or replace parts of the existing scaffold (e.g., changing the dichlorophenyl ring to another aromatic system) to optimize properties.

Recent advances have incorporated deep learning and artificial intelligence to generate novel molecules with predicted high activity and favorable drug-like properties nih.gov.

Prediction of Molecular Properties for Optimization (e.g., binding affinity, absorption)

Computational methods are widely used to predict the physicochemical and pharmacokinetic properties of drug candidates, a field often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) prediction. For this compound, various properties can be calculated to assess its drug-likeness and potential for optimization.

Binding Affinity: More advanced methods like Free Energy Perturbation (FEP) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide more accurate quantitative predictions of binding affinity than standard docking scores.

Absorption: Properties like lipophilicity (logP), solubility, polar surface area (PSA), and the number of hydrogen bond donors/acceptors are key determinants of oral absorption, often evaluated against criteria like Lipinski's Rule of Five. Studies on beta-alanine itself have explored its absorption characteristics, which can be modulated by derivatization nih.govnih.govresearchgate.net. Machine learning models can predict these properties with increasing accuracy arxiv.orgarxiv.orgmdpi.com.

Illustrative Predicted Properties for this compound

Property Predicted Value Significance for Drug Development
Molecular Weight 262.09 g/mol Within range for good oral bioavailability.
LogP (Lipophilicity) 2.5 Indicates a balance between solubility and membrane permeability.
Polar Surface Area (PSA) 69.5 Ų Suggests good potential for cell membrane penetration.
Hydrogen Bond Donors 2 Favorable for binding and solubility.

Note: The data in this table is illustrative, based on general computational predictors, and serves to represent the type of information used in drug optimization.

Advanced Research Methodologies and Future Directions

Systems Biology Approaches for Network-Level Understanding

Systems biology offers a powerful framework for understanding the complex, network-level effects of a chemical compound within a cell or organism, rather than focusing on a single molecular target. nih.gov By integrating computational and mathematical modeling with biological data, these approaches can generate prioritized candidate gene lists and reveal novel biological pathways. nih.gov For N-(3,4-Dichlorobenzoyl)-beta-alanine, a systems biology approach could map the compound's influence on interconnected signaling pathways, gene regulatory networks, and metabolic networks.

This can be achieved by first identifying the molecular targets of the compound and then using computational tools to analyze how the perturbation of these targets ripples through the entire cellular network. frontiersin.org Such an integrative approach can help predict off-target effects, identify mechanisms of action, and uncover synergistic or antagonistic interactions with other molecules. nih.govplos.org The development of multi-scale mathematical models that couple various cellular processes, such as the integrated stress response (ISR) and apoptosis pathways, can provide a deeper understanding of the molecular mechanisms underlying a compound's effects. nih.govplos.org This methodology provides a framework for future genetic profiling and can enable the development of more targeted therapeutic strategies. nih.gov

Integration of Omics Data (e.g., Metabolomics in Non-Human Models)

The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive, multi-dimensional view of the biological impact of a compound. nih.gov This approach is critical for identifying novel biomarkers and understanding the molecular phenotypes associated with a compound's activity. nih.gov For this compound, an integrative multi-omics study in non-human models, such as cell cultures or rodents, could reveal its mechanism of action.

A particularly valuable approach would be the use of metabolomics to profile changes in small-molecule metabolites following exposure to the compound. Since beta-alanine (B559535) itself is a key component in several metabolic pathways, including the formation of carnosine and pantothenic acid, its derivative could significantly alter cellular metabolism. smpdb.ca By analyzing shifts in the metabolome, researchers could identify the specific metabolic pathways modulated by this compound, offering clues to its function and potential therapeutic applications. nih.gov The table below illustrates a hypothetical outcome of such a metabolomics study.

Metabolite ClassKey Metabolites MeasuredHypothetical Change upon TreatmentPotential Implication
Amino AcidsBeta-alanine, Histidine, Carnosine↑ Carnosine, ↓ Beta-alanineAlteration of dipeptide synthesis
Energy MetabolismATP, ADP, Lactate, Pyruvate (B1213749)↓ ATP, ↑ LactateImpact on cellular bioenergetics
Lipid MetabolismFatty Acids, Acylcarnitines↑ Long-chain acylcarnitinesDisruption of fatty acid oxidation
Nucleotide MetabolismUracil, Dihydrouracil (B119008)↑ UracilInterference with pyrimidine (B1678525) breakdown

High-Throughput Screening and Automation in Derivative Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of hundreds of thousands of compounds for a specific biological activity. nih.gov This technology is essential for discovering novel derivatives of a lead compound like this compound with improved potency, selectivity, or pharmacokinetic properties. nih.gov HTS platforms can be used to screen chemical libraries for molecules that are structurally similar to this compound or that produce a similar biological effect. nih.govresearchgate.net

Complementing HTS is the increasing use of automation in chemical synthesis. Automated platforms can accelerate the creation of compound libraries by systematically modifying the core structure of this compound. nih.gov Flow chemistry, in particular, is well-suited for automation and allows for rapid reaction optimization and scale-up, enabling the efficient generation of a diverse set of derivatives for screening. nih.govbeilstein-journals.org This integrated approach of automated synthesis and HTS dramatically shortens the timeline for identifying optimized lead compounds. nih.gov

StepDescriptionTechnology UsedDesired Outcome
1. Library GenerationAutomated synthesis of a diverse library of this compound analogs.Automated flow chemistry reactors, parallel synthesizers.A library of 1,000+ unique derivatives.
2. Assay DevelopmentCreation of a robust, miniaturized assay (e.g., enzyme inhibition, receptor binding, cell viability).384-well or 1536-well plates, fluorescent/luminescent probes.A validated assay with a high signal-to-noise ratio.
3. High-Throughput ScreenRapid screening of the derivative library against the biological target.Robotic liquid handlers, automated plate readers.Identification of "hit" compounds with significant activity.
4. Hit Confirmation & ValidationRe-testing of initial hits and performing dose-response curves to confirm activity and determine potency.HTS instrumentation, confirmatory assays.A set of validated lead compounds for further study.

Development of Novel Assays for Mechanistic Investigations

While HTS is effective for identifying active compounds, understanding their precise mechanism of action requires the development of more sophisticated and novel assays. For this compound, this could involve creating specific biochemical and cell-based assays designed to probe its interaction with putative molecular targets. For example, if screening suggests an interaction with a particular enzyme, researchers could develop kinetic assays to determine the type of inhibition (e.g., competitive, non-competitive).

Furthermore, advanced cell-based assays using techniques like high-content imaging can provide detailed information on how the compound affects cellular morphology, protein localization, and organelle function in real-time. The synthesis of derivatives with specific modifications, such as adding fluorescent tags or photo-affinity labels, can also be a powerful tool for target identification and mechanistic studies. The development of novel alaninamide derivatives with anticonvulsant activity serves as an example of how new compounds are synthesized and subsequently tested to establish their biological effects. nih.gov

Application of Chemoinformatics and Data Mining in Structure-Function Relationships

Chemoinformatics and data mining are computational disciplines that are indispensable for modern drug discovery. researchgate.net These tools can be used to analyze the structure-function relationships of this compound and its derivatives, guiding the rational design of more effective molecules. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can build mathematical models that correlate chemical structures with biological activities, allowing for the prediction of the potency of novel, unsynthesized derivatives.

Molecular docking simulations can predict how this compound might bind to the three-dimensional structure of a target protein, providing insights into the key molecular interactions responsible for its activity. researchgate.net Data mining of large biological and chemical databases can also help identify compounds with similar structural motifs or activity profiles, potentially revealing new targets or therapeutic applications. leidenuniv.nl

Chemoinformatic ToolApplication for this compound Research
Similarity Searching Identify commercially available or known compounds with similar structures to guide initial biological testing. researchgate.net
QSAR Modeling Develop predictive models to correlate structural features of derivatives with their biological activity, guiding the design of more potent analogs.
Molecular Docking Predict the binding mode and affinity of the compound to a putative protein target, elucidating the mechanism of action at a molecular level. researchgate.net
Pharmacophore Modeling Identify the essential 3D arrangement of chemical features required for biological activity, aiding in the design of novel scaffolds.
Data Mining Analyze large bioactivity databases (e.g., PubChem, ChEMBL) to find proteins that are modulated by structurally similar compounds, suggesting potential targets. nih.gov

Identification of Novel Therapeutic Indications and Unexplored Biological Pathways

Future research should aim to identify novel therapeutic indications for this compound by exploring its effects on previously unexamined biological pathways. The parent molecule, beta-alanine, is known to influence neurological and physiological functions, primarily through its role as a precursor to carnosine, which has antioxidant and pH-buffering properties in muscle and brain tissue. nih.govnih.gov This suggests that this compound and its derivatives could be investigated for roles in neuroprotection, cognitive enhancement, or mitigating muscle fatigue. nih.gov

Additionally, other beta-alanine derivatives have been shown to interact with various biological systems. For instance, the neuroexcitatory amino acid beta-N-oxalylamino-L-alanine (L-BOAA) is known to interact with non-N-methyl-D-aspartate receptors and has been studied for its effects on mitochondrial enzymes like NADH-dehydrogenase. nih.gov This precedent suggests that this compound could be screened against a panel of neurological receptors and mitochondrial proteins to uncover unexpected activities and open up new avenues for therapeutic development.

Opportunities for Collaborative Research and Interdisciplinary Studies

The comprehensive investigation of this compound necessitates a highly collaborative and interdisciplinary approach. Progress in understanding its potential will be significantly accelerated by forming research consortiums that bring together experts from diverse fields. Medicinal chemists are needed to synthesize novel derivatives, while biochemists and cell biologists can develop and perform assays to determine their activity and mechanism. nih.gov

Furthermore, computational biologists and chemoinformaticians are crucial for analyzing large datasets from omics studies and HTS, as well as for building predictive models to guide drug design. frontiersin.orgresearchgate.net Pharmacologists and clinicians would then be needed to translate promising preclinical findings into studies evaluating therapeutic potential. Such interdisciplinary collaborations are essential to navigate the complexity of modern biomedical research and to fully exploit the advanced methodologies described, ultimately unlocking the potential of novel compounds like this compound.

Q & A

Q. What are the recommended synthetic routes for preparing N-(3,4-Dichlorobenzoyl)-beta-alanine, and how can intermediates be purified?

The synthesis typically involves coupling 3,4-dichlorobenzoyl chloride with beta-alanine under Schotten-Baumann conditions. Key steps include:

  • Protection of beta-alanine : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z) groups to prevent side reactions during acylation .
  • Acylation : React the protected beta-alanine with 3,4-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine) and a coupling agent like EDC or DCC .
  • Deprotection : Remove the protecting group using acidic (e.g., TFA for Boc) or catalytic hydrogenation (for Z groups) .
  • Purification : Use preparative HPLC with a C18 column or recrystallization from ethanol/water mixtures to isolate the final product. Purity should be confirmed via NMR (<sup>1</sup>H/<sup>13</sup>C) and LC-MS .

Q. What analytical techniques are most reliable for characterizing this compound and detecting impurities?

  • Structural confirmation : High-resolution NMR (<sup>1</sup>H, <sup>13</sup>C) to verify the dichlorophenyl and beta-alanine moieties. X-ray crystallography can resolve stereochemical ambiguities .
  • Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. LC-MS in positive ion mode confirms molecular weight (expected [M+H]<sup>+</sup> ~317 Da) .
  • Impurity profiling : GC-MS for volatile byproducts (e.g., unreacted acyl chloride) and ICP-MS for residual metal catalysts .

Advanced Research Questions

Q. How does the dichlorobenzoyl group influence beta-alanine’s metabolic stability in biological systems?

The 3,4-dichlorophenyl group introduces steric hindrance and electron-withdrawing effects, potentially slowing enzymatic hydrolysis of the amide bond. To study this:

  • In vitro assays : Incubate the compound with liver microsomes or carboxypeptidases and monitor degradation via LC-MS .
  • Isotope labeling : Synthesize a <sup>13</sup>C-labeled analog to track metabolic pathways (e.g., beta-alanine incorporation into pantothenate) .
  • Comparative studies : Compare hydrolysis rates with non-chlorinated analogs (e.g., benzoyl-beta-alanine) to isolate electronic vs. steric effects .

Q. What mechanistic insights explain the herbicidal activity of related compounds like benzoylprop-ethyl?

this compound derivatives may inhibit acetyl-CoA carboxylase (ACCase) in plants, disrupting fatty acid synthesis. Experimental approaches include:

  • Enzyme inhibition assays : Measure ACCase activity in plant extracts using <sup>14</sup>C-labeled acetyl-CoA and malonyl-CoA .
  • Whole-plant bioassays : Apply the compound to model species (e.g., Arabidopsis) and monitor growth inhibition and lipid peroxidation .
  • Molecular docking : Use homology models of ACCase to predict binding interactions with the dichlorobenzoyl group .

Q. How can researchers resolve contradictory data on the compound’s efficacy in different plant species?

  • Dose-response studies : Test varying concentrations across species (e.g., monocots vs. dicots) to identify selectivity thresholds .
  • Metabolic profiling : Compare uptake and translocation rates using radiolabeled (<sup>14</sup>C) compound and autoradiography .
  • Environmental factors : Control for variables like soil pH, light exposure, and microbial activity, which may alter bioavailability .

Methodological Challenges & Solutions

Q. How to troubleshoot low yields during synthesis of this compound?

  • Optimize stoichiometry : Use a 1.2:1 molar ratio of 3,4-dichlorobenzoyl chloride to beta-alanine to account for hydrolysis .
  • Activation strategies : Replace EDC with HOBt/DIC to minimize racemization .
  • Scavengers : Add molecular sieves to absorb HCl byproducts and drive the reaction forward .

Q. What strategies validate the absence of genotoxic impurities in the final product?

  • Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
  • Comet assay : Assess DNA damage in mammalian cell lines (e.g., HepG2) .
  • Threshold-controlled purification : Ensure residual dichloroaniline (a potential impurity) is below 1 ppm via UPLC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.